molecular formula C11H12FNO2 B8460743 Ethyl 3-(4-amino-2-fluorophenyl)prop-2-enoate CAS No. 865137-76-4

Ethyl 3-(4-amino-2-fluorophenyl)prop-2-enoate

Cat. No.: B8460743
CAS No.: 865137-76-4
M. Wt: 209.22 g/mol
InChI Key: KCINNDBBSQBCEG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-amino-2-fluorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

865137-76-4

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

ethyl 3-(4-amino-2-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H12FNO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2,13H2,1H3

InChI Key

KCINNDBBSQBCEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-3-fluoroaniline (5.0 g) was dissolved in a mixed solvent of DMF (18 ml) and N,N-diisopropylethylamine (18 ml). Ethyl acrylate (3.9 ml), palladium acetate (295 mg), and tris(2-methylphenyl) phosphine (3.2 g) were added to the obtained mixture in a nitrogen atmosphere, and the mixture was stirred at 110° C. for 5 hours. The reaction mixture was filtered through Celite and separated with ethyl acetate and water. The organic layer was washed with a saturated sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was purified by neutral silica gel column chromatography (14-25% ethyl acetate/n-hexane). The purified material was crystallized with n-hexane to obtain Compound 2a (4.2 g, 76%) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
295 mg
Type
catalyst
Reaction Step Two
Yield
76%

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